Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate
CAS No.: 196394-48-6
VCID: VC0018283
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
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Description | Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate is a derivative of pyroglutamic acid, also known as PCA or 5-oxoproline . Pyroglutamic acid is a ubiquitous and understudied natural amino acid derivative involved in the glutathione cycle . This cycle converts pyroglutamate to glutamate via the enzyme 5-oxoprolinase . The compound is formed when the free amino group of glutamic acid or glutamine cyclizes to form a lactam . The names for pyroglutamic acid conjugate base, anion, salts, and esters are pyroglutamate, 5-oxoprolinate, or pidolate . Pyroglutamic acid exists as two distinct enantiomers, (2R) or D, which is (+) or d, and (2S) or L, which is (–) or l . Pyroglutamate is found in many proteins, including bacteriorhodopsin . N-terminal glutamic acid and glutamine residues can spontaneously cyclize to become pyroglutamate or be enzymatically converted by glutaminyl cyclases . This cyclization creates blocked N-termini, which poses a challenge for N-terminal sequencing using Edman chemistry, because this method requires a free primary amino group that is not present in pyroglutamic acid . The enzyme pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue . One similar compound is pyroglutamate, which is a general term for the conjugate base, anion, salts, and esters of pyroglutamic acid . Another related compound is L-Pyroglutamic acid with the molecular formula C5H7NO3 and a molecular weight of 129.1140 g/mol . Synonyms for L-Pyroglutamic acid include Pidolic acid, 5-Oxo-L-proline, and L-5-Pyrrolidone-2-carboxylic acid . |
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CAS No. | 196394-48-6 |
Product Name | Methyl (2S,4S)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate |
Molecular Formula | C12H19NO5 |
Molecular Weight | 257.28 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4S)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8-/m0/s1 |
Standard InChIKey | YTLCHNBFNGFDSD-YUMQZZPRSA-N |
SMILES | CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES | CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC |
Synonyms | (2S-cis)-1,2-Pyrrolidinedicarboxylic Acid 4-Methyl-5-oxo-1-(1,1-dimethylethyl) 2-Methyl Ester; |
PubChem Compound | 10967129 |
Last Modified | Jul 17 2023 |
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